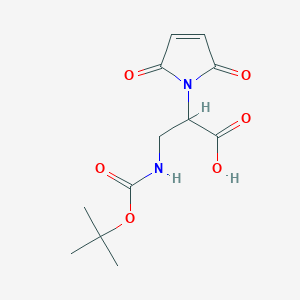

mDPR(boc); (S)-MALEOYL-DPR(BOC)-OH.DCHA

Description

Significance of Non-Canonical Amino Acids and Their Modified Forms in Chemical Biology

While the 20 canonical amino acids form the primary basis of protein structure and function, the use of non-canonical amino acids (ncAAs), also known as unnatural amino acids (UAAs), has dramatically expanded the capabilities of chemical biologists and drug developers. rsc.orgnih.gov These ncAAs are not naturally encoded in the genetic code but can be introduced into peptides and proteins, offering novel chemical functionalities, structural constraints, and metabolic properties. rsc.orgprofacgen.com

The incorporation of ncAAs allows for the rational design of proteins and peptides with enhanced characteristics. rsc.orgrsc.org These modifications can lead to increased stability, altered physicochemical properties, and novel biological functions. rsc.orgacs.org Applications are extensive and include the development of antibody-drug conjugates (ADCs), the creation of probes to study protein conformation, and the construction of peptide-based imaging agents. rsc.orgrsc.org By moving beyond the limitations of the natural amino acid repertoire, researchers can engineer molecules with precisely tailored attributes for therapeutic and diagnostic purposes. nih.gov The ability to install unique chemical groups, such as those for bio-orthogonal chemistry, allows for specific labeling and tracking of proteins within living cells, providing invaluable insights into their dynamics and interactions. acs.orgnih.gov

Evolution of Protecting Group Strategies in Complex Organic Synthesis

The synthesis of complex molecules like peptides or oligonucleotides, which contain multiple reactive functional groups, would be impossible without the strategic use of protecting groups. wikipedia.orgspringernature.com A protecting group is a chemical moiety that is temporarily introduced to mask a reactive site, preventing it from participating in a reaction while transformations occur elsewhere in the molecule. wikipedia.orgbham.ac.uk The success of a multi-step synthesis often hinges on a well-designed protecting group strategy. bham.ac.uk

A key development in this area is the concept of orthogonal protection . wikipedia.orgfiveable.me This strategy employs multiple protecting groups within the same molecule, each of which can be removed under a specific set of conditions (e.g., acidic, basic, or hydrogenation) without affecting the others. wikipedia.orgfiveable.meorganic-chemistry.org This allows for the sequential and selective unmasking of functional groups, which is critical for building complex molecular architectures. bham.ac.ukfiveable.me

The featured compound utilizes the tert-Butoxycarbonyl (Boc) group, a widely used protecting group for amines. chemistrysteps.com The Boc group is valued for its stability under a broad range of conditions, including basic and nucleophilic environments, but its easy removal under mild acidic conditions (such as with trifluoroacetic acid, TFA). chemistrysteps.comorganic-chemistry.org This acid lability is a cornerstone of many peptide synthesis strategies. creative-peptides.combiosynth.com The formation of a dicyclohexylamine (B1670486) (DCHA) salt is another strategic choice, often employed to improve the crystallinity, stability, and handling of the amino acid derivative. nih.gov

| Protecting Group | Abbreviation | Common Cleavage Conditions | Orthogonality Example |

|---|---|---|---|

| tert-Butoxycarbonyl | Boc | Mild Acid (e.g., TFA) creative-peptides.com | Stable to base; orthogonal to Fmoc group. organic-chemistry.orgorganic-chemistry.org |

| 9-Fluorenylmethyloxycarbonyl | Fmoc | Base (e.g., Piperidine) creative-peptides.com | Stable to mild acid; orthogonal to Boc group. organic-chemistry.org |

| Benzyloxycarbonyl | Z or Cbz | Catalytic Hydrogenation (H₂/Pd) creative-peptides.com | Stable to both acid and base used for Boc/Fmoc removal. |

Role of Maleoyl Moieties as Reactive Handles in Chemical Probes and Bioconjugation

The maleoyl group, the reactive component of a maleimide (B117702), is one of the most important functional groups in bioconjugation chemistry. nih.govrsc.org Its utility stems from its high reactivity and selectivity toward thiol (sulfhydryl) groups, which are found in the side chains of cysteine residues in proteins. windows.netlumiprobe.com The reaction, a Michael addition, proceeds rapidly and efficiently under mild, physiological pH conditions (typically pH 6.5-7.5), forming a stable thioether bond. axispharm.combiosyn.com This high degree of chemoselectivity is crucial, as it allows for the site-specific modification of proteins with minimal side reactions involving other nucleophilic groups like amines. axispharm.com

This specific reactivity makes the maleoyl moiety an ideal "handle" for attaching a wide variety of molecules—such as fluorescent dyes, cytotoxic drugs, or polyethylene (B3416737) glycol (PEG) chains—to proteins and peptides. biosyn.com This has led to its widespread use in numerous applications:

Antibody-Drug Conjugates (ADCs): Potent drugs are attached to antibodies via maleimide linkers to target cancer cells specifically. axispharm.com

Protein Labeling: Fluorescent probes are conjugated to proteins for use in microscopy and other imaging techniques. axispharm.com

Surface Functionalization: Biomolecules are immobilized onto surfaces for biosensors and diagnostic assays. axispharm.com

While highly effective, the stability of the resulting thiosuccinimide linkage can sometimes be a concern, leading to research into next-generation maleimides and alternative conjugation strategies to create even more robust bioconjugates. nih.govrsc.orgsci-hub.senih.gov

| Property | Description | Significance in Bioconjugation |

|---|---|---|

| Reactivity | Undergoes rapid Michael addition with thiols. axispharm.com | Allows for efficient conjugation with high yields under mild conditions. nih.gov |

| Selectivity | Highly selective for thiol groups over other nucleophiles at pH 6.5-7.5. windows.netaxispharm.com | Enables site-specific modification of proteins at cysteine residues. |

| Bond Formed | Stable thioether bond (in a thiosuccinimide ring). biosyn.com | Creates a covalent, and generally stable, link between the protein and the attached molecule. |

| Applications | ADCs, protein labeling, chemical probes. axispharm.com | Versatility for creating a wide range of functional biomolecules for research and therapeutic use. |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C12H16N2O6 |

|---|---|

Molecular Weight |

284.26 g/mol |

IUPAC Name |

2-(2,5-dioxopyrrol-1-yl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |

InChI |

InChI=1S/C12H16N2O6/c1-12(2,3)20-11(19)13-6-7(10(17)18)14-8(15)4-5-9(14)16/h4-5,7H,6H2,1-3H3,(H,13,19)(H,17,18) |

InChI Key |

QNSOCOXQLKMHCV-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)NCC(C(=O)O)N1C(=O)C=CC1=O |

Origin of Product |

United States |

Synthetic Methodologies for S Maleoyl Dpr Boc Oh.dcha and Analogues

Synthetic Approaches for Maleoylation of Amino Acid Derivatives

The maleoyl group is introduced to serve as a reactive handle, most notably for conjugation to thiol-containing molecules via a Michael addition reaction. The synthesis involves the formation of a maleamic acid intermediate followed by cyclization.

The synthesis of N-substituted maleamic acids is typically a straightforward and high-yield reaction. google.com It involves the reaction of a primary amine with maleic anhydride (B1165640). google.comnih.goviosrjournals.org For the synthesis of (S)-Maleoyl-Dpr(Boc)-OH, the starting material would be the corresponding (S)-Dpr(Boc)-OH, where the α-amino group is protected, and the β-amino group is free to react.

The reaction is generally carried out by adding the amino acid derivative to a solution of maleic anhydride in a suitable solvent at room temperature. google.comorgsyn.org Common solvents include diethyl ether, tetrahydrofuran (B95107) (THF), or acetic acid. iosrjournals.orgorgsyn.orggoogle.com The reaction is often quantitative, yielding the maleamic acid intermediate. google.com For example, β-alanine reacts with maleic anhydride in water at ambient temperature to form the corresponding maleamic acid. google.com

The second step, the cyclodehydration of the N-substituted maleamic acid to the corresponding maleimide (B117702), is more challenging and requires optimization to avoid side reactions. google.com Several methods have been developed for this crucial cyclization step.

A classical and widely used method involves heating the maleamic acid with acetic anhydride and a catalyst like sodium acetate (B1210297) or potassium acetate. iosrjournals.orgorgsyn.org The reaction mixture is typically heated on a steam bath. orgsyn.org However, this method can require high temperatures and may lead to the formation of isoimides and other byproducts. lew.ro

Alternative dehydrating agents and conditions have been explored to improve yields and simplify purification. These include:

Trifluoroacetic anhydride (TFAA): This reagent, often used with a base like triethylamine (B128534), can promote cyclization under milder conditions. Theoretical studies suggest TFAA is a highly effective dehydrating agent for this transformation. lew.ro

Dicyclohexylcarbodiimide (DCC): DCC is a common coupling agent in peptide synthesis that can also effect the cyclization of maleamic acids.

Lewis Acids: Catalytic amounts of Lewis acids, such as zinc halides, can promote the cyclization reaction and increase the yield of the desired N-cyclic maleimide. google.com

Orthoesters: A mixture of methyl orthoacetate and triethylamine has been used to cyclize bismaleamic acids, yielding a product with a defined softening point. researchgate.net

The choice of cyclization conditions can influence the product distribution between the desired maleimide and the isomeric isomaleimide. Kinetic studies have shown that isomaleimide formation can be kinetically favored, while the desired maleimide is the thermodynamically more stable product. lew.ro Therefore, reaction conditions must be optimized to ensure complete conversion to the thermodynamic product.

| Cyclization Reagent/Method | Conditions | Advantages/Disadvantages | Reference |

| Acetic Anhydride / Sodium Acetate | Heat (e.g., steam bath) | Well-established, inexpensive; can require high temperatures. | orgsyn.org |

| Trifluoroacetic Anhydride / Triethylamine | Milder conditions | More reactive, can be more efficient. | lew.ro |

| Lewis Acids (e.g., ZnCl₂) | Catalytic | Can significantly increase yield. | google.com |

| Thermal Cyclization | High temperature (~200 °C) | Impractical due to polymerization of the product. | google.com |

Synthesis of (S)-Diaminopropionic Acid (Dpr) Analogues as Building Blocks

(S)-Diaminopropionic acid and its analogues are valuable non-canonical amino acids used as building blocks in medicinal chemistry and chemical biology. researchgate.net The synthesis of chiral Dpr analogues often requires asymmetric methods to establish the stereochemistry at the α- and β-carbons.

Several strategies exist for the enantioselective synthesis of α,β-diamino acid derivatives:

From Chiral Precursors: A common approach is to start from readily available chiral amino acids like L-serine or L-aspartic acid. researchgate.net For example, L-aspartic acid can be converted into orthogonally protected Dpr derivatives via the Curtius rearrangement of its side-chain carboxyl group. nih.govacs.org

Asymmetric Catalysis: Organocatalytic asymmetric reactions, such as the Mannich reaction, have been developed to construct the α,β-diamino acid backbone with high enantioselectivity. researchgate.net For instance, a three-component reaction of a diazoacetate, a sulfonamide, and an imine, co-catalyzed by a rhodium complex and a chiral phosphoric acid, can produce α,β-diamino acid derivatives with two adjacent chiral centers. researchgate.net

Chiral Auxiliary-Based Methods: Asymmetric synthesis can be achieved using chiral auxiliaries. For example, a nickel(II)-complexed alanine (B10760859) Schiff base can be reacted with N-phosphonyl imines to generate α-methyl-α,β-diamino acid derivatives. A single isomer can be obtained after a simple washing procedure. figshare.com

These synthetic routes provide access to a diverse range of Dpr analogues with various protecting groups and side-chain functionalities, enabling their incorporation into complex peptides and other bioactive molecules. researchgate.netresearchgate.net

Incorporation of Non-Natural Amino Acids into Peptide Synthesis

The integration of non-natural or non-canonical amino acids (ncAAs) into peptide chains is a powerful strategy to create novel molecules with enhanced stability, modified biological activity, or unique functionalities. nih.govnih.gov The process often relies on established techniques like Solid-Phase Peptide Synthesis (SPPS), where amino acids are sequentially added to a growing peptide chain anchored to a solid resin support. masterorganicchemistry.com This method is advantageous as it allows for the purification of the product at each step by simple filtration and washing. masterorganicchemistry.com

To incorporate an ncAA such as (S)-2,3-diaminopropionic acid (Dpr), its reactive functional groups must be selectively protected. pnas.org For instance, the side-chain amine and the alpha-amine can be masked with orthogonal protecting groups, such as the tert-butyloxycarbonyl (Boc) group, which allows for controlled, stepwise reactions. masterorganicchemistry.com The ability to introduce ncAAs site-specifically enables the development of peptidomimetics with improved proteolytic stability, as these unnatural residues can disrupt the recognition sites for proteases. nih.gov Researchers have successfully incorporated a wide range of ncAAs to enhance the pharmacological properties of peptides. nih.govgoogle.com

Preparation of Dipeptide Analogues with Controlled Stereochemistry

Maintaining stereochemical integrity during peptide synthesis is critical, as the biological activity of peptides is highly dependent on their three-dimensional structure. The preparation of dipeptide analogues requires precise control over the stereochemistry at each chiral center. acs.org When coupling two amino acids, there is a risk of racemization, particularly at the alpha-carbon of the activated amino acid.

To prevent this, specific coupling reagents and conditions are employed. Furthermore, the synthesis of dipeptides can be achieved through various chemical or chemoenzymatic methods. nih.gov For complex analogues, methods have been developed that focus on selecting orthogonal protection strategies to ensure stereochemical control, especially for residues with exceptionally base-labile α-carbons. acs.org The use of pre-formed, stereochemically pure dipeptide building blocks in a larger synthesis can be an effective strategy to avoid the formation of diastereomeric mixtures and simplify purification processes.

Formation and Utility of Dicyclohexylamine (B1670486) (DCHA) Salts

The dicyclohexylamine (DCHA) salt form of the title compound is not an incidental feature but a deliberate and strategic choice to overcome common challenges in synthetic organic chemistry.

Facilitated Purification and Crystallization of Protected Amino Acid Derivatives through DCHA Salt Formation

Many N-protected amino acid derivatives, particularly those with complex or bulky protecting groups, exist as oils or amorphous solids that are difficult to purify by standard techniques. bachem.com Converting these derivatives into salts by reacting them with an amine like dicyclohexylamine often induces crystallization. bachem.comresearchgate.net These crystalline salts are typically stable, easy to handle, and can be purified to a high degree through recrystallization, effectively removing impurities from the synthesis. bachem.com

The formation of salts with co-formers like amino acids can improve physicochemical properties and facilitate crystallization. nih.gov This technique is particularly valuable for derivatives that are unstable as free acids or for separating diastereomeric racemates. bachem.com The stability and crystallinity of DCHA salts also contribute to a longer shelf-life for the protected amino acid derivative.

Regeneration of Free Acid from DCHA Salts for Subsequent Reactions

While the DCHA salt form is advantageous for purification and storage, the dicyclohexylamine must be removed to liberate the free carboxylic acid for subsequent coupling reactions in peptide synthesis. bachem.com This is typically achieved by an acid-base extraction procedure. bachem.comgoogle.com

The DCHA salt is suspended or dissolved in an organic solvent, and an aqueous acid solution is added to protonate the carboxylate and neutralize the dicyclohexylamine. Phosphoric acid is often preferred because it forms a water-soluble salt with dicyclohexylamine, whereas hydrochloric acid can form a sparingly soluble dicyclohexylammonium (B1228976) chloride salt. bachem.com The regenerated N-protected amino acid, now in its free acid form in the organic layer, can be isolated and used in the next synthetic step. bachem.com

Table 1: General Protocol for Regeneration of Free Acid from DCHA Salt bachem.com

| Step | Procedure | Purpose |

|---|---|---|

| 1. Suspension | Suspend 1 part of the DCHA salt in 5–10 parts of an organic solvent (e.g., ethyl acetate). | Prepare the salt for reaction. |

| 2. Acidification | Add 10% aqueous phosphoric acid while stirring until two clear phases form. The pH of the aqueous layer should be 2-3. | Protonate the amino acid and neutralize the DCHA. |

| 3. Separation | Separate the lower aqueous phase. | Remove the dicyclohexylammonium phosphate (B84403) salt. |

| 4. Washing | Wash the organic phase with 10% phosphoric acid and then with water until the pH of the aqueous wash is ≥4. | Remove any remaining DCHA salt and excess acid. |

| 5. Drying | Dry the organic phase over anhydrous sodium sulfate. | Remove residual water from the organic solvent. |

| 6. Isolation | Filter and evaporate the solvent in vacuo. | Isolate the pure, free acid form of the protected amino acid. |

Advanced Synthetic Strategies for Dipeptide Analogues and Peptidomimetics

The creation of complex peptidomimetics often requires more sophisticated approaches than simple linear synthesis to improve efficiency and yield.

Convergent Synthesis Approaches Utilizing Modified Dipeptides

Convergent synthesis is a strategy where separate fragments of a target molecule are synthesized independently and then joined together in the final stages. nih.gov This approach is often more efficient for the synthesis of large molecules like complex peptides or proteins compared to a linear synthesis, where reactions are performed sequentially on a single substrate. nih.gov

In the context of peptidomimetics, a convergent approach might involve the synthesis of modified dipeptides, like (S)-Maleoyl-Dpr(Boc)-OH, which can then be coupled with other peptide fragments. mdpi.com This strategy allows for the rapid and straightforward creation of a library of analogues, as different pre-synthesized blocks can be combined. nih.gov For example, a planned convergent synthesis can provide rapid access to a general inhibitor structure by combining key fragments, such as an aryl-amide motif and a linker unit, in the final steps. nih.gov This method avoids the potential for cumulative yield loss associated with long, linear synthetic routes.

Solid-Phase and Solution-Phase Coupling Techniques for Peptide Chain Elongation

The synthesis of peptides functionalized with (S)-Maleoyl-Dpr(Boc)-OH.DCHA involves the sequential assembly of a peptide chain, which is subsequently capped with the maleimide-containing building block. This process can be achieved through two primary methodologies: Solid-Phase Peptide Synthesis (SPPS) and Solution-Phase Peptide Synthesis (LPPS). Both techniques rely on the iterative formation of amide bonds between amino acid residues, a process known as peptide chain elongation. The choice between SPPS and LPPS depends on factors such as the desired peptide length, scale of synthesis, and purification requirements.

The building block (S)-Maleoyl-Dpr(Boc)-OH features a maleimide group on the alpha-amino position (Nα) and a tert-butyloxycarbonyl (Boc) protecting group on the beta-amino position (Nβ). This structure designates it as a terminating agent; once it is coupled to the N-terminus of a peptide chain via its carboxyl group, standard elongation from the alpha-amino position is no longer possible. Therefore, the discussion of peptide chain elongation focuses on the assembly of the peptide backbone prior to the introduction of this specific maleimide derivative.

Solid-Phase Peptide Synthesis (SPPS)

SPPS is the most prevalent method for synthesizing peptides, wherein the peptide chain is assembled step-by-step while anchored to an insoluble polymer support (resin). altabioscience.com This approach simplifies the purification process, as excess reagents and by-products are removed by simple filtration and washing after each step. altabioscience.com The most common strategy employed is Fmoc-SPPS, which utilizes the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group for temporary protection of the Nα-amino group. altabioscience.com

The typical Fmoc-SPPS cycle for peptide chain elongation consists of two key steps:

Fmoc Deprotection: The N-terminal Fmoc group of the resin-bound peptide is removed using a mild base, typically a 20% solution of piperidine (B6355638) in a solvent like N,N-dimethylformamide (DMF), to expose a free amine. altabioscience.comembrapa.br

Coupling: The next Fmoc-protected amino acid is activated and coupled to the newly exposed amine. Activation of the amino acid's carboxyl group is crucial for efficient peptide bond formation. This is achieved using a variety of coupling reagents. merckmillipore.com

Common coupling reagents and activation systems used in SPPS are summarized in the table below. The choice of reagent can impact coupling efficiency, reaction time, and the potential for side reactions like racemization, particularly for sensitive amino acids like histidine. merckmillipore.comcem.com

Table 1: Common Coupling Reagents for Fmoc-SPPS

| Reagent/System | Description | Typical Coupling Time | Advantages/Considerations |

|---|---|---|---|

| HBTU/HOBt | Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (B91526) / Hydroxybenzotriazole | 30-60 min | Highly efficient, standard choice for many sequences. |

| HATU/HOAt | 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate / 1-Hydroxy-7-azabenzotriazole | 20-45 min | More reactive than HBTU/HOBt, reduces racemization, effective for hindered couplings. nih.gov |

| DIC/HOBt | N,N'-Diisopropylcarbodiimide / Hydroxybenzotriazole | 60-120 min | Cost-effective carbodiimide (B86325) method; forms a urea (B33335) by-product that is soluble in DMF. |

| PyBOP | (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate | 30-60 min | Similar to HBTU but can be advantageous for certain difficult couplings. |

This table is representative of common SPPS coupling systems. Actual performance may vary based on the specific peptide sequence and reaction conditions.

Once the desired peptide sequence is assembled on the resin, the final (S)-Maleoyl-Dpr(Boc)-OH.DCHA unit can be coupled to the deprotected N-terminus of the peptide chain using the same activation methods. It is critical that the maleimide group remains stable during this final coupling step. The DCHA salt is typically neutralized to the free acid prior to activation. After the final coupling, the peptide is cleaved from the resin and all side-chain protecting groups are removed simultaneously, usually with a strong acid cocktail such as trifluoroacetic acid (TFA) with scavengers. nih.gov

A significant challenge is the stability of the maleimide ring, which can be susceptible to degradation or reaction with nucleophiles, including the piperidine used for Fmoc removal. nih.govd-nb.info To circumvent this, strategies such as using protected maleimide building blocks or introducing the maleimide group at the very end of the synthesis are common. nih.gov

Solution-Phase Peptide Synthesis (LPPS)

Solution-phase peptide synthesis, while older than SPPS, remains a valuable technique, particularly for large-scale synthesis of shorter peptides. rsc.orgresearchgate.net In LPPS, all reactants are dissolved in an appropriate organic solvent. researchgate.net Unlike SPPS, the growing peptide is not attached to a solid support, necessitating a purification step, such as extraction or crystallization, after each coupling or deprotection reaction. rsc.org

Peptide chain elongation in solution follows a similar pattern of deprotection and coupling. Both Boc (acid-labile) and Z (Cbz; removed by hydrogenolysis) protecting groups are commonly used in addition to Fmoc. sci-hub.se The key advantage of LPPS is the ability to fully characterize intermediates at each stage, ensuring high purity of the final product. However, the process can be more time-consuming and labor-intensive than SPPS due to the repeated purification steps. sci-hub.se

Recent advancements in LPPS include the use of hydrophobic tags to facilitate purification and the development of continuous flow systems that can automate and accelerate the process. rsc.org

Table 2: Example of a Stepwise Solution-Phase Dipeptide Synthesis

| Step | Action | Reagents | Outcome |

|---|---|---|---|

| 1. Coupling | Coupling of Boc-Leu-OH and H-Gly-OMe | DIC, HOBt, in CH2Cl2 | Formation of protected dipeptide Boc-Leu-Gly-OMe. |

| 2. Purification | Aqueous work-up and extraction | Ethyl acetate, NaHCO3(aq), brine | Isolation of pure Boc-Leu-Gly-OMe. |

| 3. Deprotection | Removal of N-terminal Boc group | Trifluoroacetic acid (TFA) in CH2Cl2 | Formation of H-Leu-Gly-OMe·TFA salt. |

This table illustrates a generic, stepwise solution-phase synthesis cycle.

The final coupling of (S)-Maleoyl-Dpr(Boc)-OH to a peptide synthesized in solution would proceed by activating its carboxyl group and reacting it with the free N-terminal amine of the purified peptide fragment. The choice of coupling reagents is critical to ensure high yield and minimize side reactions.

Mechanistic Investigations into Chemical Reactivity and Selectivity

Maleoyl Group Reactivity: Michael Addition Mechanisms

The maleimide (B117702) moiety is an electrophilic group that readily participates in Michael addition reactions, a class of conjugate additions. Its high reactivity and selectivity towards certain nucleophiles, particularly thiols, make it a cornerstone of bioconjugation chemistry.

The conjugation of a maleimide to a thiol, such as the side chain of a cysteine residue, proceeds via a Michael addition mechanism. bachem.com This reaction is highly efficient and typically occurs under mild, near-neutral pH conditions. bachem.comresearchgate.net

The process unfolds as follows:

Thiolate Formation : The reaction is initiated by the deprotonation of the thiol group (R-SH) to form a more nucleophilic thiolate anion (R-S⁻). This step is base-catalyzed and pH-dependent.

Nucleophilic Attack : The thiolate anion attacks one of the electron-deficient carbon atoms of the maleimide's double bond. bachem.com

Intermediate Formation : This attack leads to the formation of a transient, resonance-stabilized carbanion intermediate.

Protonation : The intermediate is rapidly protonated by a proton source in the reaction medium (e.g., water or buffer), resulting in the formation of a stable, covalent succinimidyl thioether linkage. bachem.com

While this reaction is highly specific, side reactions can occur. A notable side reaction, particularly when conjugating to an N-terminal cysteine, is an intramolecular transcyclization. This involves the N-terminal amine of the cysteine attacking a carbonyl group of the newly formed succinimide (B58015) ring, leading to a thiazine (B8601807) rearrangement and complicating the final product mixture. bachem.com

The rate and outcome of thiol-maleimide reactions are governed by several kinetic and thermodynamic factors. The reaction is generally considered to be under kinetic control, proceeding rapidly to form a thermodynamically stable thioether bond. researchgate.netcolab.ws

Key factors influencing the reaction kinetics include:

pH : The reaction rate is significantly pH-dependent. At acidic pH (below ~6.5), the thiol is protonated and a poor nucleophile, leading to a very slow reaction. jove.com As the pH increases towards neutral (7.0-7.5), the concentration of the more reactive thiolate anion increases, accelerating the reaction. researchgate.nettocris.com However, at pH values above 8.0, competing side reactions, such as reaction with amines or hydrolysis of the maleimide ring, become more prevalent. jove.com

Thiol pKa : The pKa of the reacting thiol is critical. Thiols with lower pKa values exist in their more reactive thiolate form at lower pH, thus reacting faster. udel.edu The local electrostatic environment, such as the presence of nearby negatively charged amino acids, can increase the thiol pKa and slow the reaction rate. nih.gov

Maleimide Substituents : The electronic nature of the substituent on the maleimide nitrogen (the N-substituent) influences the electrophilicity of the double bond and the stability of the resulting conjugate. udel.edu

The stability of the resulting succinimidyl thioether linkage can be compromised under certain conditions. The reaction is reversible, and retro-Michael addition can occur, particularly in the presence of other thiols like glutathione (B108866), leading to thiol exchange. udel.edursc.org

| Factor | Effect on Reaction Rate | Rationale | Source |

|---|---|---|---|

| Increasing pH (from 6.5 to 7.5) | Increases | Higher concentration of the more nucleophilic thiolate anion. | researchgate.net |

| Decreasing Thiol pKa | Increases | Thiol is more readily deprotonated to the reactive thiolate form. | udel.edu |

| Lowering Buffer Concentration | Decreases | Slower polymerization kinetics in hydrogel formation. | nih.gov |

| Presence of Electronegative Groups near Thiol | Decreases | Increases the thiol pKa through electrostatic interactions. | nih.gov |

The efficiency of the Michael addition between thiols and maleimides can be enhanced through catalysis. The most common form of catalysis is base catalysis. nih.gov

Phosphines : While phosphines like tris(2-carboxyethyl)phosphine (B1197953) (TCEP) are primarily used to reduce disulfide bonds to free thiols prior to conjugation, they are also nucleophiles. They can potentially compete with the thiol for the maleimide, complicating the reaction. acs.org

Lewis Acids : While less common for simple thiol-maleimide conjugation, Lewis acids like zinc salts are known to catalyze Michael additions by coordinating to the carbonyl oxygen of the electrophile (the maleimide), thereby increasing its electrophilicity and making it more susceptible to nucleophilic attack.

One of the most significant advantages of maleimide chemistry is its high selectivity for thiols over other nucleophiles, such as amines, under specific conditions. researchgate.net

Thiols vs. Amines : At neutral pH (around 7.0), thiols are significantly more reactive towards maleimides than amines. iris-biotech.de This selectivity is due to the lower pKa of the thiol group in cysteine (around 8.5) compared to the ε-amino group of lysine (B10760008) (around 10.5). At neutral pH, a greater fraction of thiol groups exists in the reactive thiolate form compared to the unprotonated, nucleophilic form of primary amines.

pH-Dependent Selectivity : This selectivity is highly pH-dependent. As the pH rises above 8, the concentration of deprotonated, nucleophilic amines increases, and the rate of reaction between amines and maleimides becomes more competitive. jove.com This can lead to non-specific labeling of proteins on surface lysine residues. jove.com

Reaction with Dibromomaleimides : In specialized applications using dibromomaleimides, sequential addition of a thiol followed by an amine is possible. The initial rapid and selective reaction with the thiol occurs first. The subsequent addition of an amine, which is a slower reaction, results in a stable aminothiomaleimide, where the electron-donating amino group deactivates the maleimide to further reactions. rsc.orgresearchgate.net

| Condition | Favored Nucleophile | Reason | Source |

|---|---|---|---|

| pH 6.5 - 7.5 | Thiol | Thiol is more readily deprotonated to the highly reactive thiolate anion compared to an amine. | jove.comiris-biotech.de |

| pH > 8.0 | Amine reactivity increases | Higher concentration of deprotonated, nucleophilic primary amines (e.g., lysine). | jove.com |

Chemical Behavior of the Boc Protecting Group

The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under many reaction conditions and the ease with which it can be removed when desired.

The removal of the Boc group is typically achieved under strong acidic conditions, a process known as acid-labile deprotection. youtube.comfishersci.co.uk Trifluoroacetic acid (TFA) is a common reagent for this purpose. commonorganicchemistry.com The mechanism proceeds through several distinct steps:

Protonation : The reaction begins with the protonation of the carbonyl oxygen of the Boc group's carbamate (B1207046) by the strong acid (e.g., TFA). commonorganicchemistry.comchemistrysteps.com This initial protonation is favored because the resulting positive charge is resonance-stabilized.

Cleavage and Carbocation Formation : The protonated carbamate is unstable. The C-O bond connecting the tert-butyl group to the carbamate oxygen cleaves, leading to the formation of a highly stable tertiary carbocation (the tert-butyl cation) and an unstable carbamic acid intermediate. commonorganicchemistry.comchemistrysteps.com The stability of the tert-butyl cation is a key thermodynamic driving force for this step.

Decarboxylation : The carbamic acid intermediate spontaneously decomposes, losing carbon dioxide (CO₂) gas to yield the free, unprotected amine. commonorganicchemistry.comchemistrysteps.com

Final Protonation/Quenching : Under the acidic conditions, the newly liberated amine is protonated to form its corresponding ammonium (B1175870) salt (e.g., a TFA salt). commonorganicchemistry.com The tert-butyl cation byproduct is typically quenched by a scavenger, or it can deprotonate to form isobutylene (B52900) gas. commonorganicchemistry.com

Due to the production of CO₂ and potentially isobutylene gas, Boc deprotection reactions should not be performed in closed systems. commonorganicchemistry.com

Role of the Dicyclohexylamine (B1670486) Counterion in Reaction Media

The dicyclohexylamine (DCHA) moiety in (S)-MALEOYL-DPR(BOC)-OH.DCHA is present as a counterion to the carboxyl group of the diaminopropionic acid residue. The formation of a DCHA salt enhances the crystallinity and solubility of the compound in organic solvents, which can be beneficial for purification and handling. wikipedia.org Beyond these physical properties, the DCHA counterion can also play a significant role in the chemical reactivity of the molecule in solution.

Influence on Acid-Base Equilibria and Proton Transfer Processes

Dicyclohexylamine is a strong organic base with a pKa of its conjugate acid (dicyclohexylammonium ion) of approximately 10.4 in aqueous solution. masterorganicchemistry.com In non-aqueous reaction media, which are common in organic synthesis, the acid-base properties of the DCHA counterion can influence the reaction environment. The dicyclohexylammonium (B1228976) ion can participate in proton transfer processes, acting as a Brønsted acid. masterorganicchemistry.comnih.gov

The reactivity of the maleimide group, particularly in Michael addition reactions with thiols, is pH-dependent. The reaction rate is often higher at pH values between 6.5 and 7.5, where the thiol is partially deprotonated to the more nucleophilic thiolate anion. organicchemistrydata.org In an organic solvent, the dicyclohexylammonium salt of the carboxylic acid can establish an acid-base equilibrium that influences the protonation state of other species in the reaction mixture, including the nucleophile.

The following table provides the pKa values of the conjugate acids of several amines, including dicyclohexylamine, in water. These values are indicative of their relative basic strengths.

| Amine | Conjugate Acid | pKa in Water |

| Triethylamine (B128534) | Triethylammonium | 10.75 |

| Dicyclohexylamine | Dicyclohexylammonium | 10.4 masterorganicchemistry.com |

| Diisopropylethylamine | Diisopropylethylammonium | 10.98 |

| Pyridine | Pyridinium | 5.25 |

| Aniline | Anilinium | 4.6 |

This table provides a comparison of the basicity of dicyclohexylamine with other common amines used in organic synthesis. Data is from various sources. umass.edu

Impact on Reaction Kinetics and Stereochemical Outcome

Although DCHA is not chiral, its bulky nature could influence the conformational equilibrium of the molecule in solution, potentially favoring a conformation that leads to a higher diastereoselectivity in the Michael addition. The formation of a tight ion pair between the dicyclohexylammonium cation and the carboxylate anion could create a more ordered transition state, which can enhance stereochemical control. researchgate.netnih.gov

The rate of the reaction can also be affected. The basicity of the amine can influence the concentration of the active nucleophile (e.g., thiolate). Studies on thiol-maleimide reactions have shown that the reaction kinetics are dependent on the pH and the presence of catalysts. organicchemistrydata.org While DCHA itself is a base, in its protonated form as a counterion, it is part of an acid-base equilibrium that can modulate the reaction rate.

The following table presents data from a study on the diastereoselective aza-Michael reaction of a chiral amine with various α,β-unsaturated carbonyl compounds, illustrating how the structure of the reactants can influence the stereochemical outcome. Although this study does not involve DCHA, it demonstrates the principle of diastereoselectivity in Michael additions.

| Entry | α,β-Unsaturated Carbonyl Compound | Diastereomeric Excess (de, %) |

| 1 | trans-Cinnamaldehyde | 98 |

| 2 | trans-4-Nitro-cinnamaldehyde | 94 |

| 3 | trans-4-Chloro-cinnamaldehyde | 92 |

| 4 | trans-Crotonaldehyde | 20-38 |

| 5 | Cyclohex-2-en-1-one | 86 |

This table is adapted from a study on the aza-Michael reaction of (S)-α-methylbenzylamine. nih.gov It serves to illustrate how the structure of the Michael acceptor influences the diastereoselectivity of the reaction. The diastereomeric excess was determined by ¹H NMR spectroscopy.

Applications in Advanced Chemical Biology and Organic Synthesis

Design and Application of Chemical Probes

The development of chemical probes that can selectively label and report on the activity of biomolecules in their native environment is a cornerstone of modern chemical biology. The maleimide (B117702) functionality is a well-established reactive group for targeting cysteine residues, which are often found in the active sites of enzymes and play crucial roles in protein function.

Cysteine-Selective Chemical Probes Utilizing Maleoyl Functionality

The maleimide group is an electrophilic moiety that exhibits high selectivity for the nucleophilic thiol group of cysteine residues under physiological conditions. lumiprobe.com This reaction, a Michael addition, proceeds rapidly at or near neutral pH to form a stable covalent thioether bond. lumiprobe.comacs.org This inherent selectivity makes maleimide-containing compounds, such as (S)-MALEOYL-DPR(BOC)-OH, prime candidates for the development of cysteine-selective chemical probes.

The general principle involves attaching a reporter molecule, such as a fluorophore, to the maleimide-containing scaffold. Upon reaction with a cysteine residue on a protein of interest, the probe becomes covalently attached, allowing for detection and quantification. So-called "turn-on" fluorescent probes can be designed where the fluorescence of the reporter group is quenched in the unreacted probe and is significantly enhanced upon conjugation to the target thiol. nih.gov This can be achieved through mechanisms like Photo-induced Electron Transfer (PeT) or Intramolecular Charge Transfer (ICT), which are disrupted upon the Michael addition reaction. nih.gov

Bioorthogonal Chemistry for Selective Labeling in Complex Biological Systems

Bioorthogonal chemistry refers to chemical reactions that can occur inside of living systems without interfering with native biochemical processes. The reaction of maleimides with thiols is a cornerstone of bioconjugation and is often employed in bioorthogonal labeling strategies. acs.org While thiols are naturally present in biological systems, the high reactivity and selectivity of the maleimide-thiol reaction allow for targeted labeling, especially when the cysteine residue is strategically introduced into a protein of interest through genetic engineering.

The use of maleimide-based linkers, such as those derived from (S)-MALEOYL-DPR(BOC)-OH, can be integrated into two-step labeling strategies. In such a strategy, a protein of interest is first genetically modified to contain a unique cysteine residue. This modified protein is then treated with the maleimide-containing compound, which selectively attaches to the engineered cysteine. In a subsequent step, a reporter molecule containing a complementary reactive group can be introduced to react with a handle on the initial linker, although this is less common for maleimide-based strategies which typically involve a pre-functionalized maleimide.

A key challenge in bioorthogonal labeling is the stability of the formed linkage in the complex biological milieu. As will be discussed in section 4.2.2, derivatives like (S)-MALEOYL-DPR(BOC)-OH are specifically designed to address this challenge, enhancing the reliability of bioorthogonal labeling experiments.

Development of Activity-Based Protein Profiling (ABPP) Probes

Activity-based protein profiling (ABPP) is a powerful chemical proteomic technique used to study the functional state of entire enzyme families directly in native biological systems. nih.gov ABPP relies on the use of active-site-directed covalent probes that label active enzymes but not their inactive forms. nih.gov These probes typically consist of a reactive group (the "warhead") that covalently binds to a catalytic residue in the enzyme's active site, a linker, and a reporter tag (e.g., biotin (B1667282) for enrichment or a fluorophore for imaging).

Maleimides can serve as the reactive warhead in ABPP probes targeting cysteine-containing enzymes, such as certain proteases and oxidoreductases. The design of these probes requires careful consideration of the linker, as it can significantly impact the probe's selectivity and reactivity. The diaminopropionic acid core of (S)-MALEOYL-DPR(BOC)-OH provides a versatile platform for the synthesis of diverse ABPP probes. By modifying the linker and attaching different reporter tags, researchers can develop a suite of probes to investigate the activity of various cysteine-dependent enzymes.

Furthermore, competitive ABPP experiments, where a library of potential inhibitors is competed against the binding of an ABPP probe, can be used to identify novel enzyme inhibitors and to assess their selectivity across the proteome. The stability of the probe-enzyme linkage is critical for the successful enrichment and identification of target enzymes, a feature that is enhanced by the use of self-hydrolyzing maleimides derived from structures like (S)-MALEOYL-DPR(BOC)-OH.

Site-Selective Bioconjugation Techniques

The covalent attachment of molecules, such as drugs or polymers, to specific sites on proteins and peptides is a powerful strategy for creating novel therapeutics, diagnostics, and research tools. The maleimide-thiol reaction is one of the most widely used methods for achieving site-selective bioconjugation.

Conjugation to Peptides and Proteins via Thiol-Maleimide Adduct Formation

The reaction between a maleimide and the thiol group of a cysteine residue is a cornerstone of site-selective protein modification. lumiprobe.com This is due to the relatively low abundance and high nucleophilicity of cysteine compared to other amino acid side chains, allowing for precise control over the site of conjugation. lumiprobe.com By engineering a cysteine residue at a specific location within a protein sequence, scientists can direct the attachment of a molecule of interest to that site.

(S)-MALEOYL-DPR(BOC)-OH serves as a key building block in the synthesis of linkers for bioconjugation, particularly for antibody-drug conjugates (ADCs). nih.gov In this context, a potent cytotoxic drug is attached to a linker containing the maleimide group. This drug-linker conjugate is then reacted with a monoclonal antibody that has been engineered to contain a reactive cysteine residue. The maleimide group of the linker forms a covalent bond with the thiol of the cysteine, tethering the drug to the antibody. The resulting ADC can then selectively target and kill cancer cells that express the antigen recognized by the antibody.

The properties of the linker are critical to the success of an ADC. The diaminopropionic acid core of (S)-MALEOYL-DPR(BOC)-OH provides a foundation for constructing linkers with desirable properties, such as enhanced stability.

Strategies for Overcoming Limitations of Thiosuccinimide Linkage Stability (e.g., Retro-Michael Reaction)

A significant limitation of traditional maleimide-thiol conjugation is the reversibility of the formed thiosuccinimide linkage. nih.gov This adduct can undergo a retro-Michael reaction, particularly in the presence of other thiols like glutathione (B108866), which is abundant in the bloodstream. d-nb.info This can lead to premature release of the conjugated payload from the protein, reducing the efficacy of therapeutics like ADCs and potentially causing off-target toxicity. nih.gov

To address this instability, "self-hydrolyzing" or "self-stabilizing" maleimides have been developed, and (S)-MALEOYL-DPR(BOC)-OH is a precursor for such structures. nih.gov The key innovation lies in the presence of the amino group on the diaminopropionic acid backbone. nih.gov After the initial conjugation to a cysteine thiol and subsequent removal of the Boc protecting group, the now-free primary or secondary amine is positioned to act as an intramolecular catalyst. nih.gov This amine facilitates the hydrolysis of the thiosuccinimide ring, converting it to a stable, ring-opened succinamic acid thioether. nih.gov This hydrolyzed form is no longer susceptible to the retro-Michael reaction, resulting in a significantly more stable and permanent linkage.

Research has demonstrated that the rate of this intramolecular hydrolysis can be modulated by the nature of the substituents on the maleimide and the local microenvironment. ucl.ac.uknih.gov For instance, the hydrolysis half-life of a thiosuccinimide adduct can be significantly reduced by the presence of a nearby basic group. nih.gov

| Linker Type | Conjugate Half-life (pH 7.4, in presence of competing thiol) | Key Feature | Reference |

| Standard N-alkyl maleimide | Hours to days (significant degradation) | Prone to retro-Michael reaction | nih.gov |

| Maleimide with adjacent basic amine (from DPR) | Significantly extended (minimal degradation) | Intramolecular hydrolysis of thiosuccinimide ring | nih.gov |

| N-aryl maleimide | Extended stability | Electron-withdrawing nature of the aryl group promotes hydrolysis | ucl.ac.uk |

Synthesis of Complex Peptides and Peptidomimetics

The precise control over peptide architecture is paramount for mimicking or inhibiting biological processes. (S)-MALEOYL-DPR(BOC)-OH.DCHA offers a strategic advantage in the synthesis of complex peptides and peptidomimetics through the introduction of unique structural elements and functionalities.

Incorporation of Modified Amino Acids for Conformational Control

The incorporation of modified amino acids is a powerful strategy to dictate the three-dimensional structure of peptides, thereby influencing their biological activity. The diaminopropionic acid (Dap) core of (S)-MALEOYL-DPR(BOC)-OH.DCHA serves as a key structural motif. When incorporated into a peptide chain, Dap residues and their derivatives can alter the local backbone conformation. nih.gov For instance, the strategic placement of Dap residues has been shown to influence the pH-responsive conformational changes in peptides, a property that can be exploited for targeted drug delivery. nih.govnih.govkcl.ac.uk The maleimide group, while primarily for conjugation, also introduces a rigid, planar structure that can restrict the conformational freedom of the adjacent amino acid residues. Although direct NMR or X-ray crystallography studies detailing the precise conformational impact of incorporating the entire (S)-MALEOYL-DPR(BOC)-OH moiety are not extensively documented in public literature, the principles of peptide chemistry suggest that its bulk and rigidity would locally constrain the peptide backbone, potentially favoring specific secondary structures like β-turns or loops. nih.gov

Facilitated Synthesis of Peptides with Non-Proteinogenic Residues

The synthesis of peptides containing non-proteinogenic (non-natural) amino acids is a burgeoning area of research, as these modifications can enhance peptide stability, bioavailability, and receptor specificity. (S)-MALEOYL-DPR(BOC)-OH.DCHA is itself a non-proteinogenic amino acid building block. iris-biotech.de Its availability as a pre-functionalized and protected monomer simplifies the synthetic process. researchgate.netbiosynth.compeptide.comyoutube.com The tert-butyloxycarbonyl (Boc) protecting group on the side-chain amine allows for its seamless integration into standard solid-phase peptide synthesis (SPPS) protocols. sigmaaldrich.commerckmillipore.comsigmaaldrich.com The maleimide group can be introduced onto a peptide chain through the coupling of 3-maleimidopropanoic acid to the N-terminus of a resin-bound peptide. researchgate.net The use of a pre-formed maleimide-containing amino acid derivative like mDPR(boc) streamlines this process, avoiding potential side reactions that could occur when introducing the maleimide group to a fully assembled peptide. The incorporation of such non-natural residues is crucial for creating peptides with novel functions that are not accessible with the canonical 20 amino acids. nih.gov

Creation of Cyclic Peptide Analogues

Cyclic peptides often exhibit superior metabolic stability and binding affinity compared to their linear counterparts due to their conformationally constrained nature. chemistryviews.orgnih.govfrontiersin.org The maleimide group of (S)-MALEOYL-DPR(BOC)-OH.DCHA is an excellent Michael acceptor and readily participates in "click" chemistry reactions with thiol-containing residues, such as cysteine. chemistryviews.orgnih.govbachem.com This highly specific and efficient maleimide-thiol conjugation is a powerful strategy for peptide cyclization. chemistryviews.org

The general approach involves synthesizing a linear peptide that incorporates both a cysteine residue and (S)-MALEOYL-DPR(BOC)-OH. After selective deprotection, the thiol group of the cysteine side chain reacts with the maleimide group to form a stable thioether bond, resulting in a cyclic peptide. This method allows for the creation of macrocycles of varying sizes. chemistryviews.org Furthermore, by incorporating both a free and a protected maleimide group into a peptide sequence, it is possible to generate structurally diverse bicyclic peptides. chemistryviews.org The stability of the resulting thioether linkage is a significant advantage, although it's important to note that under certain physiological conditions, the thiosuccinimide ring can undergo hydrolysis or retro-Michael reactions. nih.gov However, strategies to enhance the stability of the maleimide-thiol adduct have been developed. nih.gov

Contribution to the Development of Bioactive Molecules

The unique chemical features of (S)-MALEOYL-DPR(BOC)-OH.DCHA make it a valuable component in the design and synthesis of bioactive molecules, particularly in the realm of medicinal chemistry.

Building Blocks for Ligand Design in Medicinal Chemistry

In the quest for new therapeutics, medicinal chemists often rely on a library of versatile building blocks to construct novel molecular entities with desired biological activities. (S)-MALEOYL-DPR(BOC)-OH.DCHA serves as an exemplary building block for ligand design. iris-biotech.de Its maleimide functionality provides a reactive handle for covalent modification and conjugation to other molecules, such as proteins, antibodies, or small molecule drugs. nih.govnih.gov This is particularly relevant in the development of antibody-drug conjugates (ADCs), where a potent cytotoxic agent is linked to a monoclonal antibody that targets a specific cancer cell antigen. iris-biotech.denih.gov The maleimide group on the linker can react with cysteine residues on the antibody to form a stable conjugate. acs.orgnih.gov

The diaminopropionic acid core can also be a key element of the pharmacophore, interacting with the biological target. The ability to introduce this functionalized amino acid into a peptide sequence allows for the systematic modification of a lead compound to optimize its binding affinity and selectivity. mdpi.com

Scaffolds for the Exploration of Structure-Activity Relationships

Understanding the relationship between the structure of a molecule and its biological activity (Structure-Activity Relationship, SAR) is a cornerstone of drug discovery. nih.govmdpi.com (S)-MALEOYL-DPR(BOC)-OH.DCHA can be employed as a molecular scaffold to systematically explore the SAR of a peptide or peptidomimetic. mdpi.comnih.govnih.gov By incorporating this building block at a specific position within a peptide sequence, researchers can attach a variety of different chemical moieties to the maleimide group. This allows for the rapid generation of a library of analogues with modifications at a defined position.

Advanced Analytical and Spectroscopic Characterization Techniques

Chromatographic Methods for Purity and Enantiomeric Excess Determination

Chromatographic techniques are fundamental in the analysis of pharmaceutical compounds and complex organic molecules like (S)-MALEOYL-DPR(BOC)-OH.DCHA. They allow for the separation of the main compound from any impurities or its enantiomeric counterpart.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for determining the analytical purity of non-volatile and thermally sensitive molecules. For (S)-MALEOYL-DPR(BOC)-OH.DCHA, a reversed-phase HPLC method is typically employed. This involves a non-polar stationary phase and a polar mobile phase.

The purity of related compounds, such as Fmoc-Dpr(Boc)-OH, is often assessed using HPLC, with purity levels expected to be ≥95.0%. sigmaaldrich.comsigmaaldrich.com Similarly, the purity of (S)-maleoyl-DPR(boc)-OH and its DCHA salt is generally reported to be a minimum of 99%. iris-biotech.de

A typical HPLC analysis would involve dissolving the compound in a suitable solvent, such as a mixture of acetonitrile (B52724) and water, and injecting it into the HPLC system. The separation is achieved by a gradient elution, where the composition of the mobile phase is changed over time to effectively separate the main peak from any impurities. Detection is commonly performed using a UV detector, as the maleimide (B117702) and phenyl groups in the molecule absorb UV light.

Table 1: Representative HPLC Method for Purity Determination

| Parameter | Value |

| Column | C18 reversed-phase (e.g., 4.6 x 250 mm, 5 µm) |

| Mobile Phase A | 0.1% Trifluoroacetic acid (TFA) in Water |

| Mobile Phase B | 0.1% Trifluoroacetic acid (TFA) in Acetonitrile |

| Gradient | 5% to 95% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 220 nm and 254 nm |

| Injection Volume | 10 µL |

| Column Temperature | 25 °C |

This table represents a typical method and may require optimization for specific batches of the compound.

The enantiomeric purity of (S)-MALEOYL-DPR(BOC)-OH.DCHA is a critical quality attribute, as the biological activity of chiral molecules is often dependent on their stereochemistry. Chiral HPLC is the method of choice for determining the enantiomeric excess (e.e.). This technique utilizes a chiral stationary phase (CSP) that can differentiate between the two enantiomers.

For protected amino acids, polysaccharide-based CSPs are commonly used. iris-biotech.de The separation mechanism relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector on the stationary phase, leading to different retention times. The enantiomeric excess is calculated by comparing the peak areas of the two enantiomers. For high-quality preparations, the enantiomeric purity is expected to be very high, often exceeding 99.5%. sigmaaldrich.com

Table 2: Representative Chiral HPLC Method for Enantiomeric Purity

| Parameter | Value |

| Column | Chiral Polysaccharide-based (e.g., Chiralpak IA) |

| Mobile Phase | Isocratic mixture of Hexane and Isopropanol (e.g., 90:10 v/v) with 0.1% TFA |

| Flow Rate | 0.5 - 1.0 mL/min |

| Detection | UV at 220 nm |

| Injection Volume | 5 µL |

| Column Temperature | 25 °C |

This table represents a typical method and may require optimization.

Capillary electrophoresis (CE) offers an alternative and highly efficient method for the separation of charged species, including amino acids and their derivatives. creative-proteomics.comnih.gov For the enantioseparation of (S)-MALEOYL-DPR(BOC)-OH.DCHA, a chiral selector is added to the background electrolyte (BGE). marquette.educore.ac.uk

Commonly used chiral selectors in CE include cyclodextrins, crown ethers, and certain antibiotics. The separation is based on the differential interaction of the enantiomers with the chiral selector in the electric field, leading to different electrophoretic mobilities. marquette.edu CE methods are known for their high resolution, short analysis times, and low consumption of sample and reagents. creative-proteomics.com The analysis of diaminopropionic acid derivatives has been successfully performed using CE, demonstrating the applicability of this technique. marquette.edu

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework.

¹H and ¹³C NMR spectroscopy are routinely used to confirm the structure of (S)-MALEOYL-DPR(BOC)-OH.DCHA. The spectra provide information on the number and types of protons and carbons, their chemical environments, and their connectivity.

In the ¹H NMR spectrum, characteristic signals would be expected for the maleimide protons (typically a singlet around 6.7-7.0 ppm), the protons of the diaminopropionic acid backbone, the tert-butoxycarbonyl (Boc) protecting group (a singlet around 1.4 ppm), and the dicyclohexylamine (B1670486) (DCHA) counter-ion (broad multiplets in the 1.0-3.0 ppm range).

The ¹³C NMR spectrum would show distinct signals for the carbonyl carbons of the maleimide, the Boc group, and the carboxylic acid, as well as for the various aliphatic and olefinic carbons in the molecule. The analysis of related N-acyl diaminopimelic acid derivatives by ¹H and ¹³C NMR has been reported, providing a basis for the interpretation of the spectra of the target compound. marquette.edu

Table 3: Predicted ¹H NMR Chemical Shifts (δ) for (S)-MALEOYL-DPR(BOC)-OH

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

| Maleimide CH=CH | ~ 6.8 | s |

| α-CH of DPR | ~ 4.5-4.8 | m |

| β-CH₂ of DPR | ~ 3.4-3.8 | m |

| Boc (CH₃)₃ | ~ 1.4 | s |

| DCHA CH | ~ 2.9-3.2 | m |

| DCHA CH₂ | ~ 1.1-2.0 | m |

Predicted values are based on typical chemical shifts for similar functional groups and may vary depending on the solvent and other experimental conditions.

Table 4: Predicted ¹³C NMR Chemical Shifts (δ) for (S)-MALEOYL-DPR(BOC)-OH

| Carbon | Predicted Chemical Shift (ppm) |

| Carboxyl C=O | ~ 170-175 |

| Maleimide C=O | ~ 170 |

| Boc C=O | ~ 155 |

| Maleimide C=C | ~ 134 |

| Boc C(CH₃)₃ | ~ 80 |

| α-C of DPR | ~ 50-55 |

| β-C of DPR | ~ 40-45 |

| Boc C(CH₃)₃ | ~ 28 |

| DCHA CH | ~ 52 |

| DCHA CH₂ | ~ 24-32 |

Predicted values are based on typical chemical shifts for similar functional groups and may vary depending on the solvent and other experimental conditions.

Solid-state NMR (ssNMR) is a powerful technique for characterizing the structure and dynamics of solid materials, including organic salts and polymorphs. osti.gov For (S)-MALEOYL-DPR(BOC)-OH.DCHA, ssNMR can provide valuable insights into the nature of the ionic interaction between the carboxylate of the amino acid derivative and the protonated dicyclohexylamine.

Techniques such as ¹⁵N and ¹³C Cross-Polarization Magic Angle Spinning (CP-MAS) can be used to study the local environment of the nitrogen and carbon atoms in the solid state. osti.gov For instance, the ¹⁵N chemical shift of the dicyclohexylammonium (B1228976) nitrogen can confirm the protonation state, thus verifying the salt formation. osti.gov Furthermore, ssNMR can be used to identify and characterize different polymorphic forms of the salt, which can have different physical properties. The study of sodium nucleotide complexes by ssNMR has demonstrated the utility of this technique in characterizing salt structures. nih.gov

Table of Compound Names

| Abbreviation/Name | Full Chemical Name |

| mDPR(boc) | (S)-Maleoyl-Diaminopropionic acid (Boc protected) |

| (S)-MALEOYL-DPR(BOC)-OH.DCHA | (S)-Nα-Maleoyl-Nβ-tert-butyloxycarbonyl-diaminopropionic acid dicyclohexylamine salt |

| DCHA | Dicyclohexylamine |

| Boc | tert-Butoxycarbonyl |

| Fmoc-Dpr(Boc)-OH | Nα-Fluorenylmethyloxycarbonyl-Nβ-tert-butyloxycarbonyl-L-diaminopropionic acid |

| TFA | Trifluoroacetic acid |

| HPLC | High-Performance Liquid Chromatography |

| NMR | Nuclear Magnetic Resonance |

| CE | Capillary Electrophoresis |

| ssNMR | Solid-State Nuclear Magnetic Resonance |

Advanced NMR Experiments (e.g., 2D HETCOR, DNP-enhanced NMR) for Complex Structures

While standard one-dimensional (1D) ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy provides fundamental structural information, complex molecules like (S)-MALEOYL-DPR(BOC)-OH.DCHA, with multiple chiral centers and functional groups, often necessitate more advanced NMR techniques for unambiguous signal assignment and detailed conformational analysis.

Two-Dimensional Heteronuclear Correlation (2D HETCOR) Spectroscopy is a powerful method for determining the connectivity between protons and directly bonded heteronuclei, most commonly ¹³C. For (S)-MALEOYL-DPR(BOC)-OH.DCHA, a Heteronuclear Single Quantum Coherence (HSQC) or Heteronuclear Multiple Bond Correlation (HMBC) experiment would be invaluable.

HSQC would reveal direct one-bond correlations between protons and the carbon atoms they are attached to. This would allow for the definitive assignment of the proton signals for the maleimide ring, the propanoyl linker, the diaminopropionic acid backbone, the Boc protecting group, and the dicyclohexylamine counter-ion.

HMBC provides information about longer-range couplings (typically 2-4 bonds), which is crucial for piecing together the molecular structure. For instance, an HMBC experiment could show correlations between the protons of the maleimide group and the carbonyl carbon of the propanoyl linker, confirming their covalent linkage. Similarly, correlations between the protons of the diaminopropionic acid backbone and the carbonyl carbon of the Boc group would verify the site of protection. Research on similar N-terminal cysteine peptides conjugated to maleimides has demonstrated the utility of HMBC in differentiating isomers, such as the succinimidyl thioether from the rearranged six-membered thiazine (B8601807) structure, by observing key long-range correlations. nih.gov This highlights the power of 2D NMR in identifying potential side products or degradation pathways.

Mass Spectrometry for Molecular Identification and Fragmentation Analysis

Mass spectrometry is an essential tool for confirming the molecular weight of (S)-MALEOYL-DPR(BOC)-OH.DCHA and for obtaining structural information through the analysis of its fragmentation patterns.

Electrospray Ionization Mass Spectrometry (ESI-MS) for Molecular Weight Confirmation

Electrospray Ionization (ESI) is a soft ionization technique that is well-suited for analyzing polar and thermally labile molecules like the subject compound. In positive ion mode, ESI-MS would be expected to readily detect the protonated molecule of the free acid, [M+H]⁺, following the in-source dissociation of the dicyclohexylamine salt. The theoretical monoisotopic mass of the free acid (C₁₂H₁₆N₂O₆) is approximately 284.27 g/mol . iris-biotech.de

The fragmentation of the Boc-protected portion of the molecule is a well-characterized process in ESI-MS. Collision-induced dissociation (CID) of the precursor ion would likely show characteristic losses from the tert-butoxycarbonyl (Boc) group. Common fragmentation pathways for Boc-protected amines include the loss of isobutylene (B52900) (C₄H₈, 56 Da) and the subsequent loss of carbon dioxide (CO₂, 44 Da), or the loss of the entire Boc group (100 Da).

The maleimide moiety and the propanoyl linker would also produce specific fragment ions, allowing for detailed structural confirmation. In the context of antibody-drug conjugates, ESI-MS is frequently used to analyze the successful conjugation of maleimide-containing linkers to proteins. scienceopen.com

| Expected Ion | Description | Approximate m/z |

| [M+H]⁺ | Protonated molecule of the free acid | 285.1 |

| [M+Na]⁺ | Sodium adduct of the free acid | 307.1 |

| [M+H - C₄H₈]⁺ | Loss of isobutylene from the Boc group | 229.1 |

| [M+H - Boc]⁺ | Loss of the entire Boc group | 185.1 |

| [DCHA+H]⁺ | Protonated dicyclohexylamine | 182.3 |

Interactive Data Table: Expected ESI-MS Fragments (Note: m/z values are approximate and depend on the isotopic composition and charge state.)

Matrix-Assisted Laser Desorption/Ionization (MALDI-MS) for Molecular Mass Determination

Matrix-Assisted Laser Desorption/Ionization (MALDI) coupled with a time-of-flight (TOF) analyzer is another powerful technique for determining the molecular mass of biomolecules and their conjugates. For a relatively small molecule like (S)-MALEOYL-DPR(BOC)-OH.DCHA, MALDI-TOF MS would provide a rapid and accurate confirmation of its molecular weight.

The sample is co-crystallized with a matrix (e.g., α-cyano-4-hydroxycinnamic acid or sinapinic acid) and irradiated with a laser. The matrix absorbs the laser energy, leading to the desorption and ionization of the analyte, typically as a singly protonated ion [M+H]⁺.

An important consideration in the MALDI-MS analysis of maleimide-thiol conjugates is the potential for in-source decay or rearrangement. Studies have shown that the thiosuccinimide linker can undergo hydrolysis or rearrangement to a more stable thiazine form, and these different species can be differentiated by their fragmentation patterns in MALDI-MS/MS. nih.govresearchgate.net While (S)-MALEOYL-DPR(BOC)-OH.DCHA has not yet formed a thioether bond, the reactivity of the maleimide group is a key characteristic that can be studied using mass spectrometric techniques. Furthermore, the choice of matrix is crucial when analyzing molecules with acid-labile protecting groups like Boc, as acidic matrices can cause partial cleavage of the protecting group, leading to the appearance of additional peaks in the spectrum.

| Technique | Application to (S)-MALEOYL-DPR(BOC)-OH.DCHA | Expected Observations | References |

| 2D HETCOR (HMBC) | Unambiguous assignment of ¹H and ¹³C signals and confirmation of covalent linkages. | Correlation between maleimide protons and linker carbonyl carbon. | nih.gov |

| ESI-MS | Molecular weight confirmation and fragmentation analysis. | Detection of [M+H]⁺ and characteristic losses of the Boc group. | iris-biotech.descienceopen.com |

| MALDI-MS | Molecular mass determination and analysis of purity. | Detection of [M+H]⁺; potential for in-source decay if conjugated. | nih.govresearchgate.netnih.gov |

Interactive Data Table: Summary of Advanced Analytical Techniques

Table of Compound Names

| Abbreviation/Code | Full Chemical Name |

| mDPR(boc); (S)-MALEOYL-DPR(BOC)-OH.DCHA | (S)-3-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)-N-((S)-1-((tert-butoxycarbonyl)amino)-4-guanidinobutyl)propanamide dicyclohexylamine salt |

| Boc | tert-butoxycarbonyl |

| DCHA | Dicyclohexylamine |

| MMAE | Monomethyl auristatin E |

| TCEP | tris(2-carboxyethyl)phosphine (B1197953) |

| CGF | H-Cys-Gly-Phe-OH |

| MPA | 3-maleimidopropionic acid |

Computational Chemistry Approaches

Molecular Modeling and Simulations

Molecular modeling and simulations are instrumental in understanding the three-dimensional structure and dynamic behavior of (S)-MALEOYL-DPR(BOC)-OH and its derivatives in various environments.

Conformational analysis is fundamental to understanding the spatial arrangement of atoms in a molecule, which in turn dictates its physical and chemical properties. For Maleoyl-Dpr(Boc)-OH, this analysis involves exploring the rotational freedom around its single bonds to identify low-energy, stable conformations. The presence of the bulky tert-butyloxycarbonyl (Boc) protecting group and the reactive maleimide (B117702) ring introduces significant steric constraints that influence the molecule's preferred shape. mdpi.comnih.gov

In dipeptide analogues, the conformational landscape is largely defined by the torsional angles of the peptide backbone, namely phi (φ), psi (ψ), and omega (ω). For the diaminopropionic acid (Dpr) residue, additional rotational freedom exists in the side chain. Computational methods, such as molecular mechanics energy minimization, systematically vary these angles to map the potential energy surface and identify the most stable conformers. nih.gov The planarity of the maleimide ring and the steric hindrance from the Boc group are key factors in determining the accessible conformational space. mdpi.com

Table 1: Representative Dihedral Angles for Conformational Analysis of a Dipeptide Backbone

| Dihedral Angle | Symbol | Description | Typical Range (degrees) |

|---|---|---|---|

| Phi | φ | Rotation around the N-Cα bond | -180 to +180 |

| Psi | ψ | Rotation around the Cα-C bond | -180 to +180 |

| Omega | ω | Rotation around the peptide (C-N) bond | ~180 (trans) or ~0 (cis) |

This table presents typical dihedral angles that are central to the conformational analysis of peptide structures. The specific values for Maleoyl-Dpr(Boc)-OH would be determined through detailed computational studies.

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov For (S)-MALEOYL-DPR(BOC)-OH, docking studies are particularly relevant in the context of its application as a covalent inhibitor or in bioconjugation, where the maleimide group targets specific residues on a protein, typically cysteine. rsc.orgresearchgate.net

In a typical docking study, the three-dimensional structure of a target protein is used as a receptor. The (S)-MALEOYL-DPR(BOC)-OH molecule, or its deprotected form, is then "docked" into the binding site of the receptor. Scoring functions are used to estimate the binding affinity for different poses, predicting the most likely binding mode. These studies can reveal key interactions, such as hydrogen bonds and van der Waals forces, that stabilize the complex before the covalent reaction occurs. nih.govacs.org For maleimide-based compounds, docking can help identify accessible cysteine residues and predict the feasibility of a covalent bond forming. rsc.org

Molecular dynamics (MD) simulations provide a dynamic view of molecular systems, allowing the exploration of conformational flexibility and binding pathways over time. nih.gov An MD simulation of (S)-MALEOYL-DPR(BOC)-OH in a solvent, such as water, can reveal how the molecule behaves in a physiological environment. These simulations track the movements of every atom in the system over time, based on classical mechanics. nih.govresearchgate.net

Quantum Chemical Calculations

Quantum chemical calculations, based on the principles of quantum mechanics, provide a deeper understanding of the electronic structure and reactivity of molecules.

Density Functional Theory (DFT) is a widely used quantum chemical method for calculating the electronic structure of molecules. researchgate.net For (S)-MALEOYL-DPR(BOC)-OH, DFT calculations can provide accurate information about its geometry, electron distribution, and reactivity. researchgate.net The method is particularly useful for studying the reaction mechanism of the maleimide group with thiols. researchgate.net

DFT calculations can be used to determine the energies of reactants, transition states, and products, allowing for the prediction of reaction rates and the elucidation of reaction pathways. researchgate.net For instance, DFT can be used to model the Michael addition reaction of a thiol to the maleimide double bond, providing insights into the activation energy and the stability of the resulting thioether adduct. researchgate.net

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which a molecule is most likely to donate electrons, while the LUMO is the orbital to which it is most likely to accept electrons. rsc.orgwuxiapptec.com

For the maleimide moiety in (S)-MALEOYL-DPR(BOC)-OH, the LUMO is of particular interest as it governs the molecule's electrophilicity and its reactivity towards nucleophiles like thiols. wuxiapptec.com The energy and shape of the LUMO can indicate the most reactive sites on the molecule. The energy gap between the HOMO and LUMO is also an important indicator of chemical reactivity; a smaller HOMO-LUMO gap generally suggests higher reactivity. irjweb.comnih.gov DFT calculations are commonly used to compute the energies and visualize the shapes of these frontier orbitals. researchgate.netirjweb.com

Table 2: Representative Frontier Orbital Energies for Maleimide Derivatives

| Maleimide Derivative | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |

|---|---|---|---|

| N-phenylmaleimide | -7.2 | -1.8 | 5.4 |

| N-(4-chlorophenyl)maleimide | -7.4 | -2.1 | 5.3 |

| N-(4-nitrophenyl)maleimide | -8.0 | -2.9 | 5.1 |

This table shows representative HOMO and LUMO energies for different N-substituted maleimides, illustrating how substituents can influence the electronic properties and reactivity. The values are illustrative and based on general findings in the literature for similar compounds. Specific calculations would be required for (S)-MALEOYL-DPR(BOC)-OH. researchgate.netirjweb.comnih.gov

Computational Study of Michael Addition Reaction Mechanisms and Transition States

The conjugation of peptides and proteins through the Michael addition of a thiol to a maleimide is a cornerstone of bioconjugation chemistry. Computational chemistry provides powerful tools to dissect the underlying mechanisms, reaction kinetics, and transition states of this critical reaction. While specific computational studies on "(S)-MALEOYL-DPR(BOC)-OH.DCHA" are not extensively documented in public literature, the principles derived from computational analyses of model systems, such as the reaction between methanethiol (B179389) and N-methylmaleimide, are directly applicable.

Reaction Mechanism Insights

Computational studies, often employing Density Functional Theory (DFT), have elucidated the mechanistic pathways of the thiol-maleimide Michael addition. researchgate.netresearchgate.netrsc.org The reaction is widely accepted to proceed via a two-step anionic mechanism, particularly in polar aprotic solvents and under basic or nucleophilic catalysis. rsc.orgnih.gov The key steps, as supported by computational models, are:

Thiol Deprotonation: In aqueous media near neutral or basic pH, the reaction is initiated by the deprotonation of the thiol (R-SH) to form a more nucleophilic thiolate anion (R-S⁻). nih.gov

Nucleophilic Attack: The thiolate anion then attacks one of the electrophilic carbon atoms of the maleimide double bond. researchgate.net

Protonation: The resulting carbanion is subsequently protonated, leading to the final succinimide (B58015) thioether adduct.

The choice of solvent, initiator (base or nucleophile), and the specific thiol can influence whether the reaction follows a base-catalyzed, nucleophile-initiated, or ion pair-initiated mechanism. researchgate.netrsc.org Computational and kinetic modeling are instrumental in predicting which pathway will be dominant under specific reaction conditions. researchgate.netrsc.org

Transition State Analysis